molecular formula C10H8N2O2 B086220 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-5,8-dione CAS No. 10253-03-9

2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-5,8-dione

Cat. No. B086220
CAS RN: 10253-03-9
M. Wt: 188.18 g/mol
InChI Key: DRGWVHQFIOTRTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-5,8-dione, also known as PBD, is a heterocyclic compound that has been the subject of extensive research in recent years. This molecule has a unique structure that makes it a promising candidate for a variety of applications in the fields of chemistry, biology, and medicine.

Mechanism Of Action

The mechanism of action of 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-5,8-dione is not fully understood, but it is believed to involve the formation of DNA adducts. These adducts interfere with the normal functioning of DNA, leading to cell death.
Biochemical and Physiological Effects:
2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-5,8-dione has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-5,8-dione has also been shown to have antibacterial and antifungal properties. 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-5,8-dione has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-5,8-dione in lab experiments is its high potency. 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-5,8-dione is highly effective at killing cancer cells, making it a valuable tool for studying cancer biology. However, one of the main limitations of using 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-5,8-dione in lab experiments is its toxicity. 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-5,8-dione can be toxic to both cancer cells and healthy cells, making it difficult to use in certain types of experiments.

Future Directions

There are many potential future directions for research on 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-5,8-dione. One area of interest is the development of new cancer treatments based on 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-5,8-dione. Researchers are also interested in exploring the potential applications of 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-5,8-dione in other areas, such as infectious disease research and inflammation research. Additionally, there is ongoing research into the development of new synthesis methods for 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-5,8-dione, which could make it more readily available for use in research and clinical applications.

Synthesis Methods

The synthesis of 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-5,8-dione is a complex process that involves several steps. One of the most common methods for synthesizing 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-5,8-dione is through the reaction of 2,3-diaminopyridine with maleic anhydride. This reaction produces a mixture of isomers, which can be separated and purified using various chromatographic techniques.

Scientific Research Applications

2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-5,8-dione has been extensively studied for its potential applications in a variety of scientific fields. One of the most promising applications of 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-5,8-dione is in the field of cancer research. 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-5,8-dione has been shown to be highly effective at killing cancer cells, making it a promising candidate for the development of new cancer treatments.

properties

CAS RN

10253-03-9

Product Name

2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-5,8-dione

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-5,8-dione

InChI

InChI=1S/C10H8N2O2/c13-6-3-4-7(14)10-9(6)11-8-2-1-5-12(8)10/h3-4H,1-2,5H2

InChI Key

DRGWVHQFIOTRTB-UHFFFAOYSA-N

SMILES

C1CC2=NC3=C(N2C1)C(=O)C=CC3=O

Canonical SMILES

C1CC2=NC3=C(N2C1)C(=O)C=CC3=O

synonyms

1H-Pyrrolo[1,2-a]benzimidazole-5,8-dione,2,3-dihydro-(7CI,8CI,9CI)

Origin of Product

United States

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